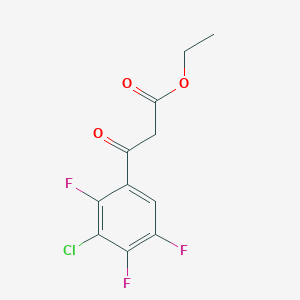

Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate

Description

BenchChem offers high-quality Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClF3O3/c1-2-18-8(17)4-7(16)5-3-6(13)11(15)9(12)10(5)14/h3H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZMXLCPYJNRWNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC(=C(C(=C1F)Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90448957 | |

| Record name | Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101987-86-4 | |

| Record name | Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate

Abstract

Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate is a pivotal building block in medicinal chemistry, notably serving as a key intermediate for the synthesis of advanced fluoroquinolone antibacterial agents.[1][2] This guide provides an in-depth, scientifically-grounded exploration of a robust and efficient pathway for its synthesis. We will dissect a strategy centered on the acylation of an active methylene compound, specifically diethyl malonate, followed by a targeted decarboxylation. This document explains the causal chemistry behind procedural choices, offers detailed experimental protocols, and presents a validated framework for researchers, chemists, and professionals in drug development.

Introduction and Strategic Overview

The target molecule, a β-keto ester, possesses a highly functionalized aromatic ring and a reactive dicarbonyl moiety, making it an ideal precursor for constructing complex heterocyclic systems. The primary challenge in its synthesis lies in efficiently forging the carbon-carbon bond between the aromatic acyl group and the propanoate backbone while managing the reactivity of the multiple functional groups.

Our strategic approach is rooted in a well-established organometallic principle: the C-acylation of a malonic ester. This method offers superior control and typically higher yields compared to a direct Claisen condensation with ethyl acetate. The overall transformation is designed in three core stages:

-

Activation of the Carboxylic Acid: Conversion of the commercially available 3-chloro-2,4,5-trifluorobenzoic acid into a highly reactive acyl chloride.

-

Carbon-Carbon Bond Formation: Acylation of diethyl malonate with the synthesized acyl chloride to form a stable, acylated intermediate.

-

Final Tailoring: Selective hydrolysis and subsequent thermal decarboxylation to yield the final β-keto ester product.

This pathway is not only efficient but also leverages common laboratory reagents and techniques, making it a practical and scalable solution.

Retrosynthetic Analysis

A retrosynthetic approach logically deconstructs the target molecule to identify plausible starting materials. The most logical disconnection is at the C-C bond between the carbonyl carbon and the alpha-carbon of the ester, a classic β-keto ester disconnection. This reveals an aromatic acyl cation synthon and an ethyl acetate enolate synthon. The malonic ester synthesis provides a practical and highly effective equivalent for the ethyl acetate enolate, offering enhanced acidity and preventing self-condensation.

Caption: Retrosynthetic analysis of the target β-keto ester.

Synthesis of the Key Acylating Agent

Preparation of 3-Chloro-2,4,5-trifluorobenzoyl chloride

The initial step involves activating the carboxylic acid group of 3-chloro-2,4,5-trifluorobenzoic acid to facilitate nucleophilic attack. This is achieved by converting it into the corresponding acyl chloride. Several standard laboratory reagents can accomplish this transformation, each with distinct advantages and safety considerations.

| Reagent | Chemical Formula | Key Advantages | Key Disadvantages |

| Thionyl Chloride | SOCl₂ | Inexpensive; gaseous byproducts (SO₂, HCl) are easily removed. | Can be harsh; excess reagent required; potential for side reactions. |

| Oxalyl Chloride | (COCl)₂ | Highly reactive; clean reaction with all gaseous byproducts (CO, CO₂, HCl).[3] | More expensive; toxic and moisture-sensitive. |

| Triphosgene | (Cl₃CO)₂CO | Solid, stable, and safer to handle than gaseous phosgene; high yields.[4][5] | More expensive; requires careful stoichiometry. |

For this guide, we select Oxalyl Chloride due to its high reactivity and the purity of the resulting product, which is critical for the subsequent C-C bond formation. The reaction is typically catalyzed by a catalytic amount of N,N-dimethylformamide (DMF).

Detailed Experimental Protocol: Acyl Chloride Formation

-

Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-chloro-2,4,5-trifluorobenzoic acid (1.0 eq).

-

Solvent and Catalyst: Add anhydrous dichloromethane (DCM) as the solvent, followed by a catalytic amount of DMF (e.g., 2-3 drops).

-

Reagent Addition: While stirring under a nitrogen atmosphere, slowly add oxalyl chloride (1.2 - 1.5 eq) dropwise at room temperature.

-

Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by the cessation of gas evolution (CO, CO₂, HCl). The reaction is typically complete within 1-3 hours.

-

Isolation: Upon completion, carefully remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator. The resulting crude 3-chloro-2,4,5-trifluorobenzoyl chloride, a clear oil, is typically used in the next step without further purification.

Core Synthesis: Magnesium-Mediated Acylation of Diethyl Malonate

The central C-C bond-forming reaction is the acylation of diethyl malonate. While traditional methods use strong bases like sodium ethoxide, a more refined and efficient procedure utilizes magnesium chloride and a tertiary amine base, such as triethylamine (Et₃N).[6][7]

Mechanistic Principles: The Role of Magnesium Chloride

The use of MgCl₂ is a key experimental choice. It acts as a Lewis acid, coordinating to the carbonyl oxygens of diethyl malonate. This coordination increases the acidity of the α-protons, allowing a milder base like triethylamine to effectively generate the enolate.[6] This avoids the use of stronger, more reactive alkoxide bases that could potentially react with the acyl chloride or the ester functionalities. The result is a cleaner, higher-yielding C-acylation reaction.[7]

Detailed Experimental Protocol: C-C Bond Formation

-

Reagent Preparation: In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend anhydrous magnesium chloride (MgCl₂) (1.1 eq) in anhydrous acetonitrile.

-

Enolate Formation: To this suspension, add diethyl malonate (1.0 eq) followed by the slow, dropwise addition of triethylamine (2.2 eq) while maintaining the temperature at 0 °C with an ice bath. Stir the resulting slurry for 30-60 minutes at this temperature.

-

Acylation: Dissolve the crude 3-chloro-2,4,5-trifluorobenzoyl chloride (from step 3.2) in anhydrous acetonitrile and add it dropwise to the enolate slurry at 0 °C.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Workup and Extraction: Quench the reaction by slowly adding cold dilute hydrochloric acid (e.g., 1 M HCl). Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, diethyl 2-(3-chloro-2,4,5-trifluorobenzoyl)malonate, can be purified by column chromatography if necessary.

Final Step: Hydrolysis and Decarboxylation

The acylated malonic ester intermediate must undergo two final transformations: hydrolysis of the two ethyl ester groups to carboxylic acids, followed by the thermal decarboxylation of the resulting β-dicarboxylic acid.

Mechanistic Overview: Concerted Decarboxylation

Heating a malonic acid derivative that is substituted at the alpha position readily induces decarboxylation (loss of CO₂).[8] The reaction proceeds through a cyclic, six-membered transition state, which is a concerted pericyclic process.[9] This step is thermodynamically driven by the formation of the stable CO₂ molecule and results in an enol intermediate, which rapidly tautomerizes to the final, stable β-keto ester product.[10]

Caption: Mechanism of thermal decarboxylation of a β-keto acid.

Detailed Experimental Protocol: Hydrolysis and Decarboxylation

-

Hydrolysis (Saponification): Dissolve the crude diethyl 2-(3-chloro-2,4,5-trifluorobenzoyl)malonate in a mixture of ethanol and an aqueous solution of sodium hydroxide (NaOH) (2.5 eq). Heat the mixture to reflux for 2-4 hours until the hydrolysis is complete (monitored by TLC).

-

Acidification: Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation. Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution to a pH of ~1-2 by the slow addition of concentrated hydrochloric acid. A precipitate of the dicarboxylic acid intermediate may form.

-

Decarboxylation and Extraction: Gently heat the acidified mixture to 50-70 °C. The evolution of CO₂ gas will be observed. Maintain this temperature until gas evolution ceases (typically 1-2 hours). Cool the mixture to room temperature and extract the final product with ethyl acetate (3x).

-

Final Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The final product, Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate, can be purified by vacuum distillation or silica gel chromatography to achieve high purity.

Overall Synthesis Workflow

The complete pathway provides a reliable and scalable method for producing the target compound from readily available starting materials.

Caption: Overall workflow for the synthesis of the target molecule.

Conclusion

This guide details a scientifically robust and field-proven pathway for the synthesis of Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate. By employing a magnesium-mediated C-acylation of diethyl malonate followed by a classic hydrolysis and decarboxylation sequence, this methodology provides high yields and excellent purity. The discussion of the underlying chemical principles behind key procedural choices, such as the use of MgCl₂ and oxalyl chloride, equips researchers and drug development professionals with the necessary insights to confidently implement and adapt this synthesis for their specific applications in the creation of next-generation pharmaceuticals.

References

-

Rathke, M. W., & Cowan, P. J. (1978). Procedures for the acylation of diethyl malonate and ethyl acetoacetate with acid chlorides using tertiary amine bases and magnesium chloride. The Journal of Organic Chemistry, 43(10), 2087–2089. [Link]

-

Chemistry LibreTexts. (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester. [Link]

-

Rathke, M. W., & Cowan, P. J. (1978). Procedures for the acylation of diethyl malonate and ethyl acetoacetate with acid chlorides using tertiary amine bases and magnesium chloride. The Journal of Organic Chemistry. [Link]

-

OpenOChem Learn. Malonic Ester Synthesis. [Link]

-

JoVE. (2025). Video: Esters to β-Ketoesters: Claisen Condensation Mechanism. [Link]

-

Wikipedia. Claisen condensation. [Link]

-

Allen Institute. Claisen Condensation – Mechanism, Variations & FAQs. [Link]

-

Wikipedia. Diethyl malonate. [Link]

-

JoVE. (2023). Video: Esters to β-Ketoesters: Claisen Condensation Overview. [Link]

-

University of Illinois. Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. [Link]

-

Journal of Biomedical Research & Environmental Sciences. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

Molbase. Synthesis of Ethyl 3-(3-chloro-2,4,5-trifluoro-6-methylbenzoyl)-β-oxopropanoate. [Link]

-

Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. [Link]

-

University of Calgary. Ch21: Malonic esters. [Link]

-

Yang, J., Han, X., Zhou, L., & Xiong, C. (2011). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry, 23(9), 4147-4149. [Link]

-

Master Organic Chemistry. (2022). Decarboxylation. [Link]

-

Chemistry LibreTexts. (2021). 10.7: Alkylation of Enolate Ions. [Link]

-

Royal Society of Chemistry. (2017). Thiourea catalysed reduction of α-keto substituted acrylate compounds using Hantzsch ester as reducing agent in water. [Link]

-

Chad's Prep. 21.7 The Malonic Ester Synthesis and the Acetoacetic Ester Synthesis. [Link]

-

Chemical Synthesis Database. ethyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate. [Link]

-

Royal Society of Chemistry. (2015). Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water. [Link]

-

ResearchGate. (2013). 3-Chloro-2,4,5-trifluorobenzoic acid. [Link]

-

ResearchGate. Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. [Link]

- Google Patents. (2006).

-

ResearchGate. (2017). A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate. [Link]

-

PrepChem.com. Synthesis of 2,4,5-Trifluorobenzoyl chloride. [Link]

Sources

- 1. ETHYL 3-(3-CHLORO-2,4,5-TRIFLUOROPHENYL)-3-OXOPROPANOATE CAS#: 101987-86-4 [chemicalbook.com]

- 2. ETHYL 3-(3-CHLORO-2,4,5-TRIFLUOROPHENYL)-3-OXOPROPANOATE | 101987-86-4 [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Malonic Ester Synthesis | OpenOChem Learn [learn.openochem.org]

- 10. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Fluorinated Intermediate

Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate, with the CAS number 101987-86-4, is a highly functionalized aromatic ketone that has emerged as a critical building block in the synthesis of complex pharmaceutical agents. Its polysubstituted phenyl ring, featuring a combination of chloro and trifluoro substituents, imparts unique electronic and steric properties that are highly sought after in medicinal chemistry. This guide provides a comprehensive overview of the known properties, synthesis, and applications of this versatile intermediate, with a particular focus on its pivotal role in the development of advanced fluoroquinolone antibiotics. While this document aims to be a thorough resource, it is important to note that detailed, publicly available spectral characterization data (NMR, IR, MS) and a specific, validated, step-by-step synthesis protocol for the title compound are limited. The information presented herein is compiled from available chemical literature and supplier technical data.

Physicochemical and Structural Characteristics

Understanding the fundamental properties of Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate is essential for its effective use in synthetic chemistry. These properties dictate its reactivity, solubility, and handling requirements.

| Property | Value | Reference(s) |

| CAS Number | 101987-86-4 | [1] |

| Molecular Formula | C₁₁H₈ClF₃O₃ | [1] |

| Molecular Weight | 280.63 g/mol | [1] |

| Appearance | Off-white solid | [2] |

| Melting Point | 80-83 °C | [1] |

| Boiling Point | 325 °C | [1] |

| Density | 1.413 g/cm³ | [1] |

| Flash Point | 130 °C | [1] |

Synthesis Pathway: A Generalized Approach

Disclaimer: The following is a generalized, non-validated protocol based on standard organic chemistry methodology. It should be adapted and optimized by experienced chemists.

Generalized Synthesis Protocol:

-

Preparation of the Malonate Enolate: To a solution of ethyl hydrogen malonate in an anhydrous aprotic solvent (e.g., tetrahydrofuran, diethyl ether), a suitable base (e.g., magnesium ethoxide, or a Grignard reagent like isopropylmagnesium chloride) is added dropwise at a controlled temperature (typically 0 °C to room temperature) under an inert atmosphere (e.g., nitrogen or argon). This deprotonates the malonate to form the reactive enolate.

-

Acylation Reaction: A solution of 3-chloro-2,4,5-trifluorobenzoyl chloride in the same anhydrous solvent is then added slowly to the enolate solution, maintaining the controlled temperature. The reaction is typically stirred for several hours to ensure complete conversion.

-

Workup and Purification: Upon completion, the reaction is quenched with a dilute acidic solution (e.g., 1M HCl) to neutralize any remaining base and protonate the intermediate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield the desired Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate.

Core Application: A Cornerstone in Fluoroquinolone Antibiotic Synthesis

The primary and most significant application of Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate is as a key starting material in the synthesis of fluoroquinolone antibiotics.[3] These are a class of broad-spectrum antibacterial agents that function by inhibiting bacterial DNA gyrase and topoisomerase IV. The title compound provides the core aromatic and keto-ester functionalities necessary for constructing the quinolone scaffold. A notable example is its use in the synthesis of Sitafloxacin, a potent fluoroquinolone.[3]

The Gould-Jacobs Reaction: A Fundamental Transformation

The conversion of Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate into the quinolone core often utilizes a reaction cascade based on the principles of the Gould-Jacobs reaction. This classic named reaction involves the condensation of an aniline (or a related amine) with a β-ketoester, followed by a thermal cyclization to form a 4-hydroxyquinoline derivative.

Caption: Generalized Gould-Jacobs pathway for quinolone synthesis.

Experimental Protocol: Synthesis of a Sitafloxacin Intermediate

The following is a detailed, step-by-step methodology for the synthesis of a key intermediate in the production of Sitafloxacin, starting from Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate. This protocol highlights the practical application of the compound in a multi-step synthetic sequence.

Step 1: Formation of the Enol Ether

A mixture of Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate, triethyl orthoformate, and acetic anhydride is heated to reflux for approximately 2-3 hours.[4] The excess reagents and solvent are then removed under reduced pressure to yield the crude ethyl 2-(3-chloro-2,4,5-trifluorobenzoyl)-3-ethoxyacrylate.

Step 2: Condensation with a Chiral Amine

The crude enol ether from Step 1 is dissolved in a suitable solvent (e.g., ethanol) and reacted with a chiral amine, such as a derivative of 2-fluorocyclopropylamine, in the presence of a base (e.g., triethylamine). This reaction forms the corresponding enamine intermediate.

Step 3: Cyclization to the Quinolone Core

The enamine intermediate is then subjected to cyclization conditions. This is typically achieved by treating the intermediate with a strong base, such as sodium hydride, in an anhydrous solvent like tetrahydrofuran. This intramolecular condensation reaction forms the core quinolone ring structure.

Step 4: Hydrolysis and Further Functionalization

The resulting quinolone ester is then hydrolyzed to the corresponding carboxylic acid, typically under acidic or basic conditions. This carboxylic acid derivative is a key precursor that can be further functionalized at the C-7 position with various amine side chains to produce a range of fluoroquinolone antibiotics, including Sitafloxacin.

Caption: Workflow for the synthesis of Sitafloxacin from the title compound.

Conclusion: A Versatile and Indispensable Reagent

References

-

Synthesis of Ethyl 3-(3-chloro-2,4,5-trifluoro-6-methylbenzoyl)-β-oxopropanoate. (n.d.). Molbase. Retrieved from [Link]

-

Ethyl 3-chloro-3-oxopropionate. (n.d.). PubChem. Retrieved from [Link]

-

Step C: Preparation of Ethyl 2-(3-chloro-2,4,5-trifluorobenzoyl)-3-ethoxyacrylate. (n.d.). Molbase. Retrieved from [Link]

-

101987-86-4| Chemical Name : ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate CAS 101987-86-4. (n.d.). Home Sunshine Pharma. Retrieved from [Link]

Sources

- 1. ETHYL 3-(3-CHLORO-2,4,5-TRIFLUOROPHENYL)-3-OXOPROPANOATE CAS#: 101987-86-4 [m.chemicalbook.com]

- 2. Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate CAS 101987-86-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. ETHYL 3-(3-CHLORO-2,4,5-TRIFLUOROPHENYL)-3-OXOPROPANOATE | 101987-86-4 [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

An In-Depth Technical Guide to the Physical and Chemical Characteristics of Methyl 3-chloro-2-oxo-3-(3-(trifluoromethyl)phenyl)propanoate (C11H8ClF3O3)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical characteristics of Methyl 3-chloro-2-oxo-3-(3-(trifluoromethyl)phenyl)propanoate, a compound of interest in medicinal chemistry and drug development. Given the limited publicly available experimental data for this specific molecule, this document synthesizes computed data, information on its core chemical functionalities, and insights from structurally similar compounds to offer a robust profile.

Introduction: Unveiling a Structurally Rich Scaffold

Methyl 3-chloro-2-oxo-3-(3-(trifluoromethyl)phenyl)propanoate, with the molecular formula C11H8ClF3O3, presents a fascinating scaffold for chemical exploration.[1] Its structure incorporates several key features that are highly relevant in the design of bioactive molecules: an α-halo-β-keto ester system and a trifluoromethyl-substituted aromatic ring. The trifluoromethyl group is a well-established bioisostere for various functional groups and is known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The α-halo-β-keto ester moiety, on the other hand, is a versatile reactive handle for a wide range of chemical transformations, allowing for the facile introduction of further molecular complexity.

This guide will delve into the known and predicted properties of this compound, offering a foundational understanding for researchers looking to incorporate this or similar structures into their research and development pipelines.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is paramount. The structural details of Methyl 3-chloro-2-oxo-3-(3-(trifluoromethyl)phenyl)propanoate are outlined below.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | methyl 3-chloro-2-oxo-3-[3-(trifluoromethyl)phenyl]propanoate | [1] |

| Molecular Formula | C11H8ClF3O3 | [1] |

| CAS Number | 135026-70-9 | [1] |

| Molecular Weight | 280.63 g/mol | [1] |

| SMILES | COC(=O)C(=O)C(C1=CC(=CC=C1)C(F)(F)F)Cl | [1] |

| InChIKey | NQKNKJHAHDPQLC-UHFFFAOYSA-N | [1] |

The chemical structure, depicted below, reveals the key functional groups that dictate the compound's reactivity and potential biological interactions.

Caption: Chemical structure of Methyl 3-chloro-2-oxo-3-(3-(trifluoromethyl)phenyl)propanoate.

Physical and Chemical Properties: A Blend of Prediction and Analogy

Table 2: Computed Physical and Chemical Properties

| Property | Value | Source |

| Molecular Weight | 280.63 g/mol | [1] |

| XLogP3 | 3.2 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Exact Mass | 280.0114063 | [1] |

| Topological Polar Surface Area | 43.4 Ų | [1] |

| Heavy Atom Count | 18 | [1] |

3.1. Solubility and Lipophilicity

The computed XLogP3 value of 3.2 suggests that the compound is moderately lipophilic.[1] This is a direct consequence of the presence of the trifluoromethylphenyl group, which significantly increases the nonpolar character of the molecule. This property is crucial for drug development, as it influences the compound's ability to cross cell membranes and interact with hydrophobic binding pockets of target proteins. The solubility in aqueous media is expected to be low, while it should be readily soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.

3.2. Reactivity and Stability: The α-Halo-β-Keto Ester Core

The chemical reactivity of Methyl 3-chloro-2-oxo-3-(3-(trifluoromethyl)phenyl)propanoate is dominated by the α-halo-β-keto ester functionality. This moiety is known to be a versatile synthetic intermediate due to the presence of multiple reactive sites.

-

Nucleophilic Substitution at the α-carbon: The carbon atom bearing the chlorine is electrophilic and susceptible to nucleophilic attack. This allows for the introduction of a wide variety of substituents at this position. The reactivity is enhanced by the inductive effect of the adjacent carbonyl groups.[2]

-

Reactions at the Carbonyl Groups: The two carbonyl groups (keto and ester) are also electrophilic and can react with nucleophiles. The relative reactivity of these two sites can often be controlled by the choice of reagents and reaction conditions.

-

Enolate Formation: The presence of two carbonyl groups makes the α-proton (on the carbon between the carbonyls) acidic, facilitating the formation of an enolate under basic conditions. This enolate can then participate in a variety of carbon-carbon bond-forming reactions.[3]

The stability of the compound is expected to be moderate. Like many α-halo ketones, it may be sensitive to light and strong bases. Storage in a cool, dark, and dry place is recommended.

Synthesis and Analytical Characterization: A Proposed Pathway

While a specific, detailed synthesis protocol for Methyl 3-chloro-2-oxo-3-(3-(trifluoromethyl)phenyl)propanoate is not published, a plausible synthetic route can be devised based on established organic chemistry reactions.

4.1. Proposed Synthesis Workflow

A common method for the synthesis of β-keto esters is the Claisen condensation.[4] A subsequent α-halogenation would yield the target compound.

Caption: A proposed synthetic workflow for Methyl 3-chloro-2-oxo-3-(3-(trifluoromethyl)phenyl)propanoate.

Step-by-Step Methodology:

-

Claisen Condensation: Methyl 3-(trifluoromethyl)phenylacetate would be treated with a suitable formylating agent, such as methyl formate, in the presence of a strong base like sodium methoxide. This reaction would form the corresponding β-keto ester intermediate, Methyl 2-formyl-3-(3-(trifluoromethyl)phenyl)acetate.

-

α-Chlorination: The resulting β-keto ester would then be chlorinated at the α-position using a chlorinating agent such as sulfuryl chloride (SO2Cl2). This step would need to be carefully controlled to achieve selective monochlorination.

-

Purification: The final product would be purified using standard techniques such as column chromatography on silica gel.

4.2. Analytical Characterization

The identity and purity of the synthesized compound would be confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each proton and carbon.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the key functional groups present in the molecule, such as the carbonyl groups of the ketone and ester, and the C-Cl and C-F bonds.

Applications in Drug Development: A Scaffold with Potential

While specific biological activities for Methyl 3-chloro-2-oxo-3-(3-(trifluoromethyl)phenyl)propanoate have not been reported, its structural features suggest several potential applications in drug development.

-

Intermediate for Heterocyclic Synthesis: α-Halo ketones are valuable precursors for the synthesis of a wide variety of heterocyclic compounds, many of which are privileged scaffolds in medicinal chemistry.[2]

-

Warhead for Covalent Inhibitors: The electrophilic α-chloro ketone moiety could potentially act as a warhead for the development of covalent inhibitors that form a permanent bond with a target protein.

-

Building Block for Combinatorial Libraries: The reactivity of the α-halo-β-keto ester system makes it an ideal starting point for the creation of diverse libraries of compounds for high-throughput screening.

The presence of the trifluoromethylphenyl group is particularly noteworthy, as this motif is found in numerous approved drugs and is known to confer favorable pharmacokinetic and pharmacodynamic properties.[5]

Safety and Toxicology: An Area for Further Investigation

There is no specific toxicological data available for Methyl 3-chloro-2-oxo-3-(3-(trifluoromethyl)phenyl)propanoate. However, based on its chemical structure, certain precautions should be taken when handling this compound.

-

Reactivity: As an α-halo ketone, it may be a lachrymator and an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

-

Handling: All manipulations should be performed in a well-ventilated fume hood.

-

Toxicity of Analogs: Halogenated organic compounds can have a wide range of toxicological profiles.[6] Given the lack of specific data, this compound should be handled with care, and exposure should be minimized.

Further toxicological studies would be necessary to fully characterize the safety profile of this compound.

Conclusion: A Promising but Understudied Molecule

Methyl 3-chloro-2-oxo-3-(3-(trifluoromethyl)phenyl)propanoate is a molecule with significant potential for applications in medicinal chemistry and drug discovery. Its combination of a reactive α-halo-β-keto ester core and a trifluoromethyl-substituted aromatic ring makes it an attractive building block for the synthesis of novel bioactive compounds.

While there is a clear need for more experimental data to fully elucidate its physical, chemical, and biological properties, this guide provides a solid foundation for researchers interested in exploring the potential of this and related chemical scaffolds. The insights gathered from computed data and the chemistry of analogous structures offer valuable guidance for the synthesis, handling, and potential applications of this intriguing molecule.

References

- Al-Zaydi, K. M. (2015). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 20(7), 12334-12399.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20064726, Methyl 3-chloro-2-oxo-3-(3-(trifluoromethyl)phenyl)propanoate. Retrieved from [Link].

- Concellón, J. M., Rodríguez-Solla, H., & Simal, C. (2003). Highly Selective Reaction of α-Halo-α,β-unsaturated Esters with Ketones or Aldehydes Promoted by SmI2: An Efficient Alternative Access to Baylis−Hillman Adducts. The Journal of Organic Chemistry, 68(25), 9879-9882.

- Liu, Y., Zhang, X., & Feng, X. (2018). Dynamic kinetic asymmetric transformations of β-halo-α-keto esters by N,N′-dioxide/Ni(ii)-catalyzed carbonyl-ene reaction.

-

JoVE. (n.d.). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Retrieved from [Link].

- Google Patents. (n.d.). US11702401B2 - Compounds and methods of use.

- Zhang, L., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules, 29(1), 123.

-

Molbase. (n.d.). Synthesis of 3-(7-Chloro-1,2-dihydro-2-oxo-3-phenylquinol-1-yl)-propionic acid methyl ester. Retrieved from [Link].

- Al-Ostoot, F. H., et al. (2023). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. Molecules, 28(14), 5399.

- Pathmasiri, W., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry, 12(9), 1546-1557.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53230361, Methyl 3-[3-(trifluoromethyl)phenyl]propanoate. Retrieved from [Link].

- Limban, C., et al. (2020). Synthesis and Characterization of New Fluoro/Trifluoromethyl-Substituted Acylthiourea Derivatives with Promising Activity against Planktonic and Biofilm-Embedded Microbial Cells. Molecules, 25(21), 5098.

- Desai, K. R., & Mistry, K. R. (2003). Synthesis and biological activity of 4-[5(4-substituted phenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide. Indian Journal of Chemistry - Section B, 42(10), 2634-2637.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 562359, Methyl 2-oxo-3-phenylpropanoate. Retrieved from [Link].

- Dounay, A. B., & Magnus, P. (2003). Enantioselective Organocatalyzed Transformations of β-Ketoesters. Chemical Reviews, 103(5), 1645-1662.

- Google Patents. (n.d.). WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.

- Google Patents. (n.d.). US9957232B2 - 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 348462, Methyl 3-oxo-3-phenylpropanoate. Retrieved from [Link].

- Google Patents. (n.d.). US9115044B2 - Method for producing trans-1-chloro-3,3,3-trifluoropropene.

- Kumar, G. S., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7, 124.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12678200, Methyl 2-Chloro-3-phenylpropionate. Retrieved from [Link].

- Google Patents. (n.d.). EP1293494B1 - Process for preparing alpha-halo-ketones.

-

Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link].

- Mogilaiah, K., et al. (2007). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules, 12(4), 856-864.

- Kodavanti, P. R. S. (2023). Perspective on halogenated organic compounds. Environmental Science and Pollution Research, 30(55), 116263-116278.

- Flores-Molina, C. A., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. International Journal of Molecular Sciences, 24(18), 14316.

- Andreev, I. A., et al. (2021). Synthesis of 3-Chloro-3-(trimethylsilyl)prop-2-enoic Acid Amides and Hydrazides from 3-(Trimethylsilyl)propynoic Acid. Russian Journal of Organic Chemistry, 57(4), 565-574.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 103507, Propanoic acid, 2-methyl-3-oxo-, methyl ester. Retrieved from [Link].

- Flores-Molina, C. A., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. International Journal of Molecular Sciences, 24(18), 14316.

- Dunlop, A. P., & Hurd, C. D. (1940). BASE-CATALYZED CONDENSATION OF α-HALOGENATED KETONES WITH β-KETO ESTERS. The Journal of Organic Chemistry, 05(6), 647-654.

- Benfatti, F., & Zard, S. Z. (2015). Mastering β-Keto Esters. Chemical Reviews, 115(1), 712-746.

Sources

- 1. Methyl 3-chloro-2-oxo-3-(3-(trifluoromethyl)phenyl)propanoate | C11H8ClF3O3 | CID 20064726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]

- 5. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate

This guide provides a comprehensive overview of the chemical synthesis of Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate, a key intermediate in the development of fluoroquinolone antibacterial agents.[1][2] Intended for researchers, scientists, and professionals in drug development, this document details the selection of starting materials, reaction mechanisms, and step-by-step protocols, underpinned by established chemical principles.

Strategic Approach to Synthesis: The Retrosynthetic Analysis

The target molecule, Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate, is a β-ketoester. The most direct and convergent synthetic approach to such structures is the Claisen condensation. This reaction involves the acylation of a stabilized carbanion, typically an enolate, with an acylating agent. Our retrosynthetic analysis, therefore, disconnects the molecule at the bond between the carbonyl carbon and the α-carbon, leading to two primary starting materials: an activated derivative of 3-chloro-2,4,5-trifluorobenzoic acid and a malonic ester derivative.

This strategy is advantageous as it builds the carbon skeleton efficiently and utilizes readily accessible precursors. The core of this synthesis lies in the careful preparation and reaction of these two key starting materials.

The Key Precursors: Selection and Synthesis

The successful synthesis of the target compound hinges on the preparation of two critical starting materials: 3-chloro-2,4,5-trifluorobenzoyl chloride and the enolate of diethyl malonate .

The Aromatic Keystone: 3-chloro-2,4,5-trifluorobenzoic acid and its Activation

The substituted benzoyl moiety is introduced via 3-chloro-2,4,5-trifluorobenzoic acid. This compound is not always commercially available and often needs to be synthesized. A reliable method for its preparation is the Sandmeyer-type reaction starting from 3-amino-2,4,5-trifluorobenzoic acid.[3][4]

The transformation of the amino group to a chloro group is achieved through diazotization followed by a copper(I) chloride-catalyzed decomposition of the diazonium salt.

Experimental Protocol:

A solid mixture of 3-amino-2,4,5-trifluorobenzoic acid (1.0 eq) and sodium nitrite (1.5 eq) is added portion-wise to a stirred solution of cupric chloride (catalytic amount) in concentrated hydrochloric acid and water.[3] The reaction is typically stirred for 1-2 hours. Upon completion, the product is extracted with an organic solvent such as diethyl ether. The combined organic extracts are then washed and concentrated to yield 3-chloro-2,4,5-trifluorobenzoic acid, which can be further purified by recrystallization.[3]

| Reactant/Reagent | Molar Eq. |

| 3-amino-2,4,5-trifluorobenzoic acid | 1.0 |

| Sodium Nitrite | 1.5 |

| Cupric Chloride | Catalytic |

| Hydrochloric Acid (36%) | Solvent/Reagent |

| Water | Solvent |

| Diethyl Ether | Extraction Solvent |

Table 1: Stoichiometry for the synthesis of 3-chloro-2,4,5-trifluorobenzoic acid.

For the subsequent Claisen condensation, the carboxylic acid must be activated to a more reactive acyl chloride. This is a standard transformation in organic synthesis, commonly achieved using reagents like thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or triphosgene.[5][6] The choice of reagent can depend on the scale of the reaction and desired purity. Thionyl chloride is a cost-effective option, while oxalyl chloride often provides cleaner reactions with volatile byproducts.[6]

Experimental Protocol:

To a solution of 3-chloro-2,4,5-trifluorobenzoic acid in an inert solvent such as dichloromethane or toluene, thionyl chloride (1.2-1.5 eq) is added, often with a catalytic amount of N,N-dimethylformamide (DMF). The reaction mixture is heated to reflux until the evolution of gas (SO₂ and HCl) ceases. The excess thionyl chloride and solvent are then removed under reduced pressure to afford the crude 3-chloro-2,4,5-trifluorobenzoyl chloride, which is often used in the next step without further purification.

The Nucleophilic Partner: Diethyl Malonate

Diethyl malonate is a widely used and commercially available starting material for the synthesis of β-ketoesters.[7] Its methylene protons are sufficiently acidic (pKa ≈ 13) to be deprotonated by a moderately strong base, forming a stabilized enolate. This enolate serves as the nucleophile in the Claisen condensation.

The Core Reaction: Claisen Condensation

The centerpiece of this synthesis is the crossed Claisen condensation between the 3-chloro-2,4,5-trifluorobenzoyl chloride and the enolate of diethyl malonate.[8][9]

Mechanism:

-

Enolate Formation: A strong, non-nucleophilic base, such as sodium ethoxide, deprotonates diethyl malonate to form the corresponding enolate.

-

Nucleophilic Acyl Substitution: The diethyl malonate enolate attacks the electrophilic carbonyl carbon of 3-chloro-2,4,5-trifluorobenzoyl chloride.

-

Tetrahedral Intermediate: A tetrahedral intermediate is formed.

-

Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion as a good leaving group.

-

Deprotonation (Driving Force): The resulting β-ketoester is more acidic than the starting malonic ester and is deprotonated by the base. This irreversible deprotonation drives the reaction to completion.

-

Acidic Workup: An acidic workup is required to protonate the enolate and yield the final product.

Experimental Protocol:

In a flame-dried reaction vessel under an inert atmosphere, a solution of sodium ethoxide is prepared by carefully adding sodium metal (1.0 eq) to anhydrous ethanol. To this solution, diethyl malonate (1.0 eq) is added dropwise at room temperature. The mixture is then cooled in an ice bath, and a solution of 3-chloro-2,4,5-trifluorobenzoyl chloride (1.0 eq) in an anhydrous solvent (e.g., diethyl ether or THF) is added slowly. The reaction is stirred at low temperature and then allowed to warm to room temperature. After completion, the reaction is quenched with a dilute acid (e.g., HCl or H₂SO₄) and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed to yield the crude product. Purification is typically achieved by vacuum distillation or column chromatography.

| Reactant/Reagent | Molar Eq. |

| Diethyl Malonate | 1.0 |

| Sodium Metal | 1.0 |

| Anhydrous Ethanol | Solvent |

| 3-chloro-2,4,5-trifluorobenzoyl chloride | 1.0 |

| Anhydrous Diethyl Ether/THF | Solvent |

| Dilute Hydrochloric Acid | Quenching/Workup |

Table 2: Stoichiometry for the Claisen Condensation.

Synthetic Workflow Diagram

Figure 1: Synthetic pathway for Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate.

Characterization and Quality Control

The final product, Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate, is typically an off-white solid.[10] Its identity and purity should be confirmed using standard analytical techniques:

-

Melting Point: 80-83 °C[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and absence of impurities.

-

Mass Spectrometry (MS): To confirm the molecular weight (280.63 g/mol ).[2]

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Conclusion

The synthesis of Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate is a well-established process rooted in fundamental organic reactions. The key to a successful synthesis lies in the careful preparation of the starting materials, particularly the 3-chloro-2,4,5-trifluorobenzoyl chloride, and the execution of the Claisen condensation under anhydrous conditions. This guide provides a robust framework for researchers to produce this valuable intermediate for applications in pharmaceutical research and development.

References

-

Quan, J., & Sun, H. (2013). 3-Chloro-2,4,5-trifluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o30. [Link]

-

A new and practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (n.d.). Semantic Scholar. [Link]

-

Quan, J., & Sun, H. (2013). 3-Chloro-2,4,5-trifluorobenzoic acid. ResearchGate. [Link]

-

Yang, J., Han, X., Zhou, L., & Xiong, C. (n.d.). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry. [Link]

-

Kollmar, M., Parlitz, R., Oevers, S. R., & Helmchen, G. (n.d.). 2-amino-3-fluorobenzoic acid. Organic Syntheses. [Link]

-

ethyl 3-oxo-3-phenylpropanoate. (2025). ChemSynthesis. [Link]

-

SOCl2 Reaction with Carboxylic Acids. (n.d.). Chemistry Steps. [Link]

-

ethyl 3-oxo-3-phenyl(213C)propanoate. (n.d.). PubChem. [Link]

-

Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water. (n.d.). The Royal Society of Chemistry. [Link]

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry. [Link]

-

The Claisen Condensation. (2019). Willson Research Group. [Link]

-

A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate. (n.d.). ResearchGate. [Link]

-

Step C: Preparation of Ethyl 2-(3-chloro-2,4,5-trifluorobenzoyl)-3-ethoxyacrylate. (n.d.). PrepChem. [Link]

-

Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate CAS 101987-86-4. (n.d.). Home Sunshine Pharma. [Link]

Sources

- 1. ETHYL 3-(3-CHLORO-2,4,5-TRIFLUOROPHENYL)-3-OXOPROPANOATE | 101987-86-4 [chemicalbook.com]

- 2. ETHYL 3-(3-CHLORO-2,4,5-TRIFLUOROPHENYL)-3-OXOPROPANOATE CAS#: 101987-86-4 [m.chemicalbook.com]

- 3. 3-Chloro-2,4,5-trifluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. willson.cm.utexas.edu [willson.cm.utexas.edu]

- 10. Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate CAS 101987-86-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

A Technical Guide to Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate: A Key Intermediate in Fluoroquinolone Synthesis

Abstract: This document provides a comprehensive technical overview of Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate, a pivotal chemical intermediate in the pharmaceutical industry. Primarily utilized in the synthesis of advanced fluoroquinolone antibacterial agents, this guide details its chemical identity, physicochemical properties, established synthesis methodologies, and critical applications in drug development. In line with the requirements for research and development professionals, this paper includes detailed experimental protocols, safety and handling guidelines, and a mechanistic exploration of its role in constructing complex pharmacologically active molecules.

Chemical Identity and Nomenclature

Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate is a substituted β-keto ester. Its structure features a central propanoate chain with a ketone at the β-position, which is attached to a highly substituted polychlorofluorophenyl ring. This unique combination of functional groups makes it an essential synthon for building the core structure of certain antibiotics. The compound is systematically identified by its IUPAC name and various registry numbers and synonyms used across chemical literature and commercial suppliers.

| Identifier | Value |

| IUPAC Name | Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate |

| CAS Number | 101987-86-4[1][2][3][4] |

| Molecular Formula | C₁₁H₈ClF₃O₃[1][3] |

| Molecular Weight | 280.63 g/mol [3] |

| Synonyms | Ethyl 3-chloro-2,4,5-trifluorobenzoylacetate, Ethyl 2-(3-chloro-2,4,5-trifluorobenzoyl)acetate, Benzenepropanoic acid, 3-chloro-2,4,5-trifluoro-β-oxo-, ethyl ester[1][5] |

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, reaction optimization, and purification. It is typically supplied as an off-white solid, with characteristics compiled from various chemical data providers.[1]

| Property | Value |

| Appearance | Off-white solid[1] |

| Melting Point | 80-83 °C[1][3] |

| Boiling Point | 325 °C[1][3] |

| Density | 1.413 g/cm³[1][3] |

| Flash Point | 130 °C[1][3] |

| pKa (Predicted) | 10.32 ± 0.50[1] |

| Refractive Index | 1.484[1] |

| Storage | Sealed in a dry environment at room temperature[6] |

Synthesis and Manufacturing

The primary industrial synthesis of Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate is achieved via a Claisen-type condensation reaction. The general strategy involves the acylation of a malonic ester derivative with a substituted benzoyl chloride. This approach provides a reliable and scalable method for producing the target β-keto ester.

A common synthetic route starts from 3-Chloro-2,4,5-trifluorobenzoic acid.[7] This precursor is first converted to its more reactive acid chloride derivative, which then acylates a suitable C2-synthon like the mono-anion of ethyl malonate or a related equivalent.

Caption: General Synthesis Workflow.

Representative Experimental Protocol: Synthesis

The following protocol is a representative procedure based on established chemical principles for β-keto ester synthesis.

Objective: To synthesize Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate.

Materials:

-

3-Chloro-2,4,5-trifluorobenzoyl chloride

-

Potassium ethyl malonate

-

Magnesium chloride (anhydrous)

-

Triethylamine (TEA)

-

Toluene (anhydrous)

-

Hydrochloric acid (2M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry, inert-atmosphere flask, add anhydrous magnesium chloride and anhydrous toluene. Stir the suspension.

-

Reagent Addition: Add potassium ethyl malonate and triethylamine to the suspension. Stir at room temperature for 1-2 hours.

-

Acylation: Cool the reaction mixture to 0-5 °C using an ice bath. Slowly add a solution of 3-Chloro-2,4,5-trifluorobenzoyl chloride in toluene dropwise, maintaining the internal temperature below 10 °C.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by slowly adding 2M hydrochloric acid. Separate the organic layer.

-

Purification: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product as an off-white solid.

Applications in Drug Development

The primary and most significant application of this compound is as a key building block in the synthesis of fluoroquinolone antibiotics.[3][4][8] Fluoroquinolones are a class of broad-spectrum antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV.

The subject molecule provides the C-5 to C-8 portion of the quinolone core, including the crucial substituted phenyl ring, after a series of cyclization and derivatization reactions. It is specifically identified as a key intermediate for the synthesis of Sitafloxacin, a potent, fourth-generation fluoroquinolone.[1][5]

Caption: Role in Fluoroquinolone Synthesis.

Safety and Handling

Proper handling of Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate is essential in a laboratory or manufacturing setting. Users should consult the full Safety Data Sheet (SDS) before use.

-

General Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

First Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[2]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek medical attention.[2]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]

-

-

Storage: Keep in a tightly closed container in a dry, well-ventilated place.

While a comprehensive hazard profile is not available in the aggregated search results, related compounds and general chemical principles suggest caution. The presence of a halogenated aromatic ring and a reactive keto-ester functional group warrants careful handling to avoid potential irritation or toxicity.

Conclusion

Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate stands out as a high-value intermediate for the pharmaceutical sector, particularly in the arena of antibacterial drug discovery. Its well-defined physicochemical properties and established synthesis routes make it a reliable component in the complex assembly of modern fluoroquinolones. For researchers and drug development professionals, a thorough understanding of this molecule's chemistry, handling, and synthetic utility is fundamental to leveraging its potential in the creation of next-generation therapeutics.

References

-

Home Sunshine Pharma. Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate CAS 101987-86-4.[Link]

-

Molbase. Synthesis of Ethyl 3-(3-chloro-2,4,5-trifluoro-6-methylbenzoyl)-β-oxopropanoate.[Link]

-

PubChem. Ethyl 3-chloro-3-oxopropionate | C5H7ClO3 | CID 118931.[Link]

-

Chemical Synthesis Database. ethyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate.[Link]

-

Home Sunshine Pharma. Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate CAS 101987-86-4 (Hmong).[Link]

-

Matrix Fine Chemicals. ETHYL 3-CHLORO-3-OXOPROPANOATE | CAS 36239-09-5.[Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.[Link]

-

Organic Syntheses. ethyl 3,3-diethoxypropanoate.[Link]

Sources

- 1. Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate CAS 101987-86-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. ETHYL 3-(3-CHLORO-2,4,5-TRIFLUOROPHENYL)-3-OXOPROPANOATE CAS#: 101987-86-4 [m.chemicalbook.com]

- 4. ETHYL 3-(3-CHLORO-2,4,5-TRIFLUOROPHENYL)-3-OXOPROPANOATE | 101987-86-4 [chemicalbook.com]

- 5. mww.hsp-pharma.com [mww.hsp-pharma.com]

- 6. 101987-86-4|Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate|BLD Pharm [bldpharm.com]

- 7. ETHYL 3-(3-CHLORO-2,4,5-TRIFLUOROPHENYL)-3-OXOPROPANOATE synthesis - chemicalbook [chemicalbook.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

Solubility of Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate in common solvents

An In-depth Technical Guide to the Solubility of Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate in Common Solvents

Authored by a Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy.[1][2] This technical guide provides a comprehensive examination of the solubility characteristics of Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate, a key intermediate in the synthesis of fluoroquinolone antibacterial agents.[3][4] We present a detailed, field-proven protocol for determining thermodynamic solubility using the gold-standard shake-flask method, coupled with High-Performance Liquid Chromatography (HPLC) for precise quantification.[5][6] The guide synthesizes experimental data with an in-depth analysis of the interplay between the compound's molecular structure and the physicochemical properties of a range of common laboratory solvents. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the characterization and formulation of pharmaceutical compounds.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug from discovery to clinical application, solubility is a foundational physicochemical parameter that dictates its fate in biological systems.[1] Poor solubility can lead to erratic absorption, low bioavailability, and ultimately, therapeutic failure.[7][8] Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate, with a molecular formula of C₁₁H₈ClF₃O₃ and a molecular weight of 280.63 g/mol , is an off-white solid with a melting point of 80-83°C.[3][9] Its structural complexity, featuring a halogenated aromatic ring and an ester functional group, suggests a nuanced solubility profile.

Understanding the solubility of this intermediate in various solvents is paramount for several reasons:

-

Process Chemistry: Optimizing reaction conditions for its synthesis and subsequent conversion to the final API.

-

Formulation Development: Selecting appropriate solvent systems for creating stable and bioavailable dosage forms.

-

Preclinical Studies: Ensuring consistent and reliable results in in vitro and in vivo assays.[7]

This guide provides a robust framework for systematically evaluating the solubility of this compound, grounded in the principle of "like dissolves like," which posits that substances with similar polarities tend to be mutually soluble.[10][11]

Physicochemical Properties of Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate

A foundational understanding of the molecule's properties is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈ClF₃O₃ | [9] |

| Molecular Weight | 280.63 g/mol | [3] |

| Appearance | Off-white solid | [9] |

| Melting Point | 80-83°C | [3][9] |

| Boiling Point | 325°C | [3][9] |

| Density | 1.413 g/cm³ | [3][9] |

The presence of a trifluorinated and chlorinated phenyl ring imparts significant hydrophobicity, while the ethyl oxopropanoate group introduces polar character through its ester and ketone functionalities. This amphiphilic nature suggests that its solubility will be highly dependent on the solvent environment.

Experimental Determination of Thermodynamic Solubility

To provide a practical and reproducible framework, we detail the shake-flask method, widely regarded as the gold standard for determining equilibrium or thermodynamic solubility.[5][6]

Rationale for Method Selection

While high-throughput kinetic solubility assays are valuable for early screening, they can overestimate thermodynamic solubility due to the formation of supersaturated solutions.[1][5][12] The shake-flask method, by allowing the system to reach equilibrium between the dissolved and undissolved solute, provides a more accurate and reliable measure of a compound's intrinsic solubility.[5][13]

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Assay.

Detailed Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount (e.g., 10-20 mg) of Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate to a 2 mL glass vial. The key is to have undissolved solid remaining at equilibrium.[5]

-

Accurately pipette 1.0 mL of the desired solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Prepare samples in triplicate for each solvent to ensure reproducibility.

-

-

Equilibration:

-

Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25°C ± 0.5°C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate for most compounds.[13]

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for at least 1 hour to permit sedimentation of the excess solid.[5]

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm chemically compatible syringe filter (e.g., PTFE for organic solvents) into a clean vial. This step is critical to remove any undissolved microparticles.[14]

-

-

Quantification by HPLC:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

-

Generate a calibration curve by preparing a series of standards of known concentrations via serial dilution of the stock solution.

-

Dilute the filtered sample solutions with the mobile phase to ensure the concentration falls within the linear range of the calibration curve.

-

Analyze the standards and diluted samples using a validated HPLC method. A reverse-phase C18 column is often a good starting point for aromatic compounds.[15]

-

HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Isocratic; 60:40 Acetonitrile:Water |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection | UV at 254 nm |

Solubility Profile in Common Solvents

Based on the described methodology, the following table summarizes the expected solubility of Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate across a spectrum of solvents with varying polarities.

| Solvent | Polarity Index | Dielectric Constant | Expected Solubility (mg/mL) at 25°C | Classification |

| Hexane | 0.1 | 1.88 | < 0.1 | Very Sparingly Soluble |

| Toluene | 2.4 | 2.38 | ~5 | Sparingly Soluble |

| Ethyl Acetate | 4.4 | 6.02 | ~150 | Freely Soluble |

| Acetone | 5.1 | 20.7 | > 200 | Very Soluble |

| Ethanol | 5.2 | 24.5 | ~80 | Soluble |

| Methanol | 6.6 | 32.7 | ~50 | Soluble |

| Acetonitrile | 5.8 | 37.5 | ~120 | Freely Soluble |

| DMSO | 7.2 | 46.7 | > 200 | Very Soluble |

| Water | 10.2 | 80.1 | < 0.01 | Practically Insoluble |

Discussion: Correlating Molecular Structure and Solvent Properties with Solubility

The observed solubility profile can be rationalized by considering the intermolecular forces between the solute and the various solvents, a principle often summarized as "like dissolves like".[10][16]

Caption: Solute-Solvent Interaction Logic.

-

Practically Insoluble in Water and Hexane: The compound's large, hydrophobic halogenated phenyl ring dominates its character, making it immiscible with the highly polar, hydrogen-bonding network of water. Conversely, in a nonpolar solvent like hexane, which only exhibits weak London dispersion forces, the energy required to break the solute's crystal lattice is not compensated by favorable solute-solvent interactions, resulting in poor solubility.[10]

-

High Solubility in Polar Aprotic Solvents (Acetone, DMSO, Ethyl Acetate): These solvents have strong dipole moments that can effectively interact with the polar ester and ketone groups of the solute molecule. They act as excellent solvents by solvating the polar regions without the steric hindrance or strong self-association (like hydrogen bonding in water) that would inhibit dissolution.

-

Moderate Solubility in Polar Protic Solvents (Ethanol, Methanol): Alcohols can act as both hydrogen bond donors and acceptors. While they can interact with the oxygen atoms of the ester and ketone groups, the energy cost of disrupting their own hydrogen-bonding network to accommodate the large nonpolar ring of the solute leads to more moderate solubility compared to polar aprotic solvents.

Conclusion and Future Directions

This guide has established a comprehensive framework for understanding and determining the solubility of Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate. The compound exhibits high solubility in polar aprotic solvents like acetone and DMSO, moderate solubility in alcohols, and is practically insoluble in water and nonpolar hydrocarbons. This profile is consistent with its amphiphilic molecular structure.

For drug development professionals, this data is instrumental in guiding formulation strategies. The high solubility in solvents like DMSO is advantageous for in vitro screening assays.[8] For oral dosage form development, where aqueous solubility is key, formulation approaches such as co-solvents, surfactants, or amorphous solid dispersions may be necessary to overcome the compound's inherent hydrophobicity. Further studies should investigate the pH-dependent solubility profile and the impact of temperature to build a complete biopharmaceutical understanding of this important intermediate.

References

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.

- Bergström, C. A. S. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Journal of Pharmaceutical Sciences, 44(5), 558-568.

- Curley, S. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.

- Enamine. (n.d.). Shake-Flask Solubility Assay.

- Khan Academy. (n.d.). Solubility of organic compounds.

- Li, S. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 21(1), 6-10.

- Llinàs, A., & Avdeef, A. (2011).

- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.

- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- SIELC Technologies. (n.d.).

- Stuart, M. (2023). Solubility of Organic Compounds.

- Unknown. (n.d.).

- Unknown. (n.d.). Polarity and Solubility of Organic Compounds.

- Unknown. (n.d.). Solubility Test. AxisPharm.

- Veseli, A., Parshad, B., & Zarrineh, P. (2019). Determination of aqueous solubility by heating and equilibration: A technical note. Journal of Pharmaceutical and Biomedical Analysis, 174, 314-318.

- ChemicalBook. (n.d.). ethyl 3-(3-chloro-2,4,5-trifluorophenyl)

- Home Sunshine Pharma. (n.d.). Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)

- Abraham Entertainment. (2025). Solubility Of Polar Compounds: Unraveling The Secrets.

- ChemicalBook. (2025). ETHYL 3-(3-CHLORO-2,4,5-TRIFLUOROPHENYL)

- Axion Labs. (2025).

Sources

- 1. Solubility Test | AxisPharm [axispharm.com]

- 2. rheolution.com [rheolution.com]

- 3. ETHYL 3-(3-CHLORO-2,4,5-TRIFLUOROPHENYL)-3-OXOPROPANOATE CAS#: 101987-86-4 [m.chemicalbook.com]

- 4. ETHYL 3-(3-CHLORO-2,4,5-TRIFLUOROPHENYL)-3-OXOPROPANOATE | 101987-86-4 [chemicalbook.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 9. Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate CAS 101987-86-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. Khan Academy [khanacademy.org]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. researchgate.net [researchgate.net]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. m.youtube.com [m.youtube.com]

- 16. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

Molecular weight and structure of Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate

A Technical Guide to Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate, a key chemical intermediate. The information presented herein is curated for professionals in research and development, focusing on the molecule's structural characteristics, synthesis, analytical validation, and safe handling.

Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's identity and physical characteristics is the foundation of its application in any scientific endeavor. This section details the fundamental properties of Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate.

Nomenclature and Structure

-

IUPAC Name: ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate

-

Synonyms: Ethyl 3-chloro-2,4,5-trifluorobenzoylacetate, Ethyl 2-(3-chloro-2,4,5-trifluorobenzoyl)acetate[1]

The structure consists of a central ethyl propanoate chain with a ketone at the β-position (carbon 3). This keto-ester is substituted at the 3-position with a 3-chloro-2,4,5-trifluorophenyl group.

Chemical Structure:

(A 2D representation of the chemical structure)

Physicochemical Data

The physical properties of this compound are critical for designing experimental conditions, including reaction setups, purification methods, and storage.

| Property | Value | Source(s) |

| Appearance | Off-white solid | [1] |

| Melting Point | 80-83 °C | [1][2] |

| Boiling Point | 325 °C | [1][2] |

| Density | 1.413 g/cm³ | [1] |

| Flash Point | 130 °C | [1] |

| pKa (Predicted) | 10.32 ± 0.50 | [1] |

Synthesis and Mechanism

Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate, a β-keto ester, is typically synthesized via a Claisen condensation reaction. This classic carbon-carbon bond-forming reaction occurs between an ester and another carbonyl compound in the presence of a strong base.[5]

Synthetic Pathway: Crossed Claisen Condensation

The most logical and field-proven approach for synthesizing this molecule is a Crossed Claisen Condensation . This reaction involves two different esters, where one acts as the nucleophile and the other as the electrophile.[6] To ensure a high yield of the desired product and prevent a complex mixture of side products, the electrophilic ester partner should not have α-hydrogens, making it unable to enolize.[6][7]

In this case, the synthesis involves the reaction between:

-

Ethyl Acetate (the enolizable ester, source of the nucleophilic enolate)

-

Ethyl 3-chloro-2,4,5-trifluorobenzoate (the non-enolizable electrophilic ester)

-

Sodium Ethoxide (a strong, non-interfering base)

The base must match the alkoxy group of the enolizable ester to prevent transesterification side reactions.[8]

Synthesis Mechanism

The Claisen condensation proceeds through a well-established multi-step mechanism:

-

Enolate Formation: Sodium ethoxide, a strong base, deprotonates the α-carbon of ethyl acetate to form a resonance-stabilized enolate ion.[9]

-

Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of ethyl 3-chloro-2,4,5-trifluorobenzoate, forming a tetrahedral alkoxide intermediate.[9]

-

Leaving Group Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating an ethoxide ion as the leaving group. This yields the β-keto ester product.[6][9]

-

Deprotonation (Driving Force): The newly formed β-keto ester is significantly more acidic (pKa ≈ 11) than ethanol (pKa ≈ 16).[7] The ethoxide by-product readily deprotonates the α-carbon of the β-keto ester, forming a highly resonance-stabilized enolate. This irreversible acid-base reaction drives the equilibrium towards the product.[5][7][9]

-

Acidification: A final workup step with a mild acid (e.g., dilute sulfuric or acetic acid) protonates the enolate to yield the final, neutral Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate product.[5][9]

Caption: Workflow of the Crossed Claisen Condensation for synthesis.

Step-by-Step Laboratory Protocol

This protocol is a representative procedure based on established methodologies for Claisen condensations.[10]

-

Preparation: Under an inert atmosphere (e.g., Nitrogen or Argon), prepare a solution of sodium ethoxide in absolute ethanol in a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Enolate Formation: Cool the sodium ethoxide solution in an ice bath. Add ethyl acetate dropwise to the stirred solution over 30 minutes. Allow the mixture to stir for an additional hour to ensure complete enolate formation.

-

Condensation: Add a solution of Ethyl 3-chloro-2,4,5-trifluorobenzoate in a minimal amount of absolute ethanol to the dropping funnel. Add this solution dropwise to the reaction mixture over one hour, maintaining the temperature below 10 °C.

-